Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)-
Description
Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- (hereafter referred to by its full IUPAC name) is a substituted benzoic acid derivative featuring a 4-amino-2-hydroxybenzoyl moiety at the ortho position. This compound has garnered attention in medicinal chemistry and materials science, particularly as a precursor for fluorophores used in targeted imaging applications. For example, it serves as a key intermediate in synthesizing near-infrared fluorophores for pancreatic cancer imaging due to its ability to form stable, fluorescent conjugates . Its structure combines aromaticity, hydrogen-bonding capacity (via amino and hydroxyl groups), and a carboxylic acid functional group, enabling diverse reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(4-amino-2-hydroxybenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,15H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIWIEIVTXVDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)N)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436703 | |
| Record name | Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67414-64-6 | |
| Record name | Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Phthalic anhydride acts as a bifunctional acylating agent, enabling the formation of the benzoyl-benzoic acid framework. The hydroxyl group of 3-aminophenol undergoes nucleophilic attack on one carbonyl group of phthalic anhydride, yielding an intermediate ester. Subsequent intramolecular cyclization or rearrangement forms the target benzophenone structure. Key parameters include:
- Temperature : 100–130°C to maintain a molten state, ensuring reactant fluidity without degrading the amino group.
- Solvent : Minimal or solvent-free conditions reduce byproducts and environmental impact. Post-reaction, small amounts of toluene (mass ratio 1:5–1:10 relative to 3-aminophenol) disperse solids for easier handling.
- Molar Ratio : A 1:1 to 1:1.4 ratio of 3-aminophenol to phthalic anhydride optimizes conversion.
Challenges and Solutions
- Amino Group Reactivity : The primary amine in 3-aminophenol risks undesired acylation. To mitigate this, reaction conditions are kept anhydrous, and the amino group’s nucleophilicity is reduced via protonation in mildly acidic environments or through transient protection (e.g., acetylation).
- Byproduct Formation : Over-acylation or dimerization is minimized by precise temperature control and incremental addition of phthalic anhydride.
Alternative Pathways: Carboxylation and Diazotization
Carboxylation of m-Aminophenol Derivatives
A method adapted from the synthesis of 4-aminosalicylic acid involves treating 3-aminophenol with potassium carbonate under a carbon dioxide atmosphere. This approach introduces a carboxylic acid group ortho to the hydroxyl group, forming 4-amino-2-hydroxybenzoic acid. Subsequent acylation with benzoyl chloride or in situ coupling with phthalic anhydride could yield the target compound, though this route requires further optimization for scalability.
Diazotization and Coupling Reactions
Diazotization of 4-amino-2-hydroxybenzoic acid followed by coupling with benzoic acid derivatives offers a modular pathway. However, this method is less prevalent due to competing side reactions and lower yields compared to direct acylation.
Purification and Isolation Techniques
Acid-Base Workup
Post-reaction, the crude product is treated with dilute alkali (pH 8–12) to solubilize acidic components, followed by acidification (pH 3–6) to precipitate the target compound. This step removes unreacted starting materials and neutral byproducts.
Solvent Recrystallization
Recrystallization from toluene or cyclohexane enhances purity. Activated carbon treatment during dissolution (25–50°C) effectively adsorbs colored impurities and residual catalysts.
Comparative Analysis of Methodologies
Industrial Scalability and Green Chemistry
The molten-state method is industrially favorable due to its minimal solvent use and high atom economy. Recent advances explore microwave-assisted heating to reduce reaction times and energy consumption. Additionally, replacing toluene with bio-based solvents (e.g., cyclopentyl methyl ether) aligns with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- involves its interaction with specific molecular targets. The amino and hydroxy groups play a crucial role in its reactivity and binding to target molecules. The compound can inhibit certain enzymes and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Binding Affinity and Receptor Interactions
The substitution pattern on the benzoyl group significantly influences binding interactions. Computational docking studies comparing derivatives with methyl, methoxy, and amino-hydroxy substituents revealed the following:
- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid exhibited lower ΔGbinding values (indicating stronger binding) to T1R3 protomers compared to the parent compound. This enhanced binding is attributed to hydrophobic interactions (methyl group) and hydrogen bonding (methoxy group) with receptor residues such as Tyr238 and Asp307 .
Table 1: Comparative Binding Energies and Key Interactions
Physicochemical Properties
Solubility and Diffusivity
- Hydrophobicity : Methyl and ethyl substituents (e.g., 2-(4-ethylbenzoyl)benzoic acid ) increase hydrophobicity, reducing aqueous solubility but enhancing membrane permeability. Methoxy groups balance hydrophobicity and hydrogen-bonding capacity .
- Diffusivity: Evidence from emulsion liquid membrane studies shows that benzoic acid derivatives with higher hydrophobicity (e.g., unsubstituted benzoic acid) exhibit greater effective diffusivity compared to polar analogs like acetic acid or phenol . This trend suggests that substituents like methyl or methoxy may enhance membrane phase mobility relative to highly polar groups.
Acidity (pKa)
Azo derivatives of benzoic acid, such as 2-hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acids, demonstrate that electron-withdrawing substituents (e.g., nitro groups) lower the pKa of the phenolic proton, increasing acidity. Conversely, electron-donating groups (e.g., methoxy) raise pKa values . The target compound’s amino and hydroxyl groups likely result in a moderately acidic phenolic proton (pKa ~8–10), though experimental data are needed.
T3SS Inhibition
Benzoic acid derivatives exhibit bacterial type III secretion system (T3SS) inhibition. For example:
- Benzoic acid inhibits Erwinia amylovora T3SS by repressing hrpS expression.
- 4-Methoxy-cinnamic acid targets HrpL, a key transcriptional regulator . The amino-hydroxy substituent in the target compound may offer dual inhibitory mechanisms, though this remains speculative without direct evidence.
Antioxidant Potential
Thymol derivatives with substituted benzoic acid moieties (e.g., 3,4-dihydroxybenzoate) show potent antioxidant activity (IC50 = 11.30 µM), surpassing ascorbic acid . The target compound’s hydroxyl and amino groups could similarly scavenge free radicals, but further studies are required.
Biological Activity
Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, effects on protein degradation systems, and potential applications in therapeutic contexts.
Antimicrobial Properties
Research indicates that benzoic acid derivatives, including 2-(4-amino-2-hydroxybenzoyl)-, exhibit significant antimicrobial activity. In vitro studies have shown moderate antibacterial effects against Gram-positive bacteria and antifungal activity against Candida albicans . The structure-activity relationship suggests that modifications to the benzoic acid core can enhance these properties.
Protein Degradation Systems
A notable study highlighted the role of benzoic acid derivatives in modulating protein degradation systems. Specifically, compounds derived from Bjerkandera adusta were shown to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human foreskin fibroblasts. Among these compounds, 2-(4-amino-2-hydroxybenzoyl)- demonstrated a potent interaction with cathepsins B and L, crucial enzymes in the proteolytic process . This activation is particularly relevant as both UPP and ALP activities decline with aging, suggesting potential applications in anti-aging therapies.
Cytotoxicity and Safety
In toxicity assessments, benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- has shown a favorable safety profile. In various studies involving animal models, no significant adverse effects were reported even at high doses. For instance, clinical examinations revealed no substance-related effects during a 90-day dietary exposure study . This safety profile enhances its potential for use in pharmaceuticals and cosmetics.
Study on Antimicrobial Activity
In a recent investigation into the antimicrobial properties of benzoic acid derivatives, compound 4 (related to 2-(4-amino-2-hydroxybenzoyl)-) exhibited moderate antibacterial activity against two Gram-positive reference strains and demonstrated efficacy against C. albicans. The study concluded that the structural modifications led to varying degrees of toxicity and antimicrobial effectiveness .
Study on Protein Modulation
A comprehensive evaluation of benzoic acid derivatives revealed that compound 3 (related to 2-(4-amino-2-hydroxybenzoyl)-) significantly induced proteasomal chymotrypsin-like activity at a concentration of 5 μM. This finding underscores the compound's potential as a modulator of cellular proteostasis and highlights its relevance in therapeutic strategies aimed at age-related diseases .
Table 1: Biological Activities of Benzoic Acid Derivatives
| Compound Name | Antimicrobial Activity | Proteasome Activation | Safety Profile |
|---|---|---|---|
| Benzoic Acid, 2-(4-amino-2-hydroxybenzoyl)- | Moderate against Gram-positive bacteria | High | No significant adverse effects |
| Compound 3 | Moderate against C. albicans | High | No significant adverse effects |
| Compound 4 | Moderate against Gram-positive bacteria | Moderate | No significant adverse effects |
Table 2: Summary of Key Findings from Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
